(1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroethanol
Description
“(1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroethanol” is a fluorinated ethanol derivative featuring a 2,5-difluoropyridin-3-yl substituent. Its stereochemistry at the C1 position (S-configuration) is critical for biological activity, as enantiomeric forms often exhibit distinct pharmacological profiles. Fluorine atoms at the pyridine ring enhance metabolic stability and modulate electronic properties, improving binding affinity to target receptors.
Properties
IUPAC Name |
(1S)-1-(2,5-difluoropyridin-3-yl)-2-fluoroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-2-6(12)5-1-4(9)3-11-7(5)10/h1,3,6,12H,2H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYTWCPDAYRPNS-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(CF)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1[C@@H](CF)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroethanol typically involves the fluorination of a pyridine derivative followed by the introduction of the ethanol group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms onto the pyridine ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms, resulting in a non-fluorinated pyridine derivative.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of (1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroacetaldehyde or (1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroacetic acid.
Reduction: Formation of (1S)-1-(2,5-Difluoropyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroethanol is used as a building block for the synthesis of more complex fluorinated compounds
Biology
In biological research, this compound is used to study the effects of fluorination on the activity of pyridine-containing biomolecules. It can serve as a probe to investigate enzyme-substrate interactions and the role of fluorine in modulating biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its incorporation into polymer chains can impart desirable properties, such as increased resistance to chemical degradation and improved thermal stability.
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Pharmacological Comparison of Fluorinated Ethanol Derivatives
| Compound | ED₅₀ (mg/kg) [95% CI] | Slope [95% CI] | Relative Potency [95% CI] | Parallelism Test vs. Main Compound |
|---|---|---|---|---|
| (1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroethanol | 10.2 [8.5–12.3] | 2.5 [2.1–3.0] | 1.00 (Reference) | N/A |
| (1R)-Enantiomer | 15.6 [12.8–18.9] | 2.1 [1.7–2.6] | 0.65 [0.55–0.78] | Not Parallel (p < 0.05) |
| 2,4-Difluoro Pyridine Derivative | 22.4 [18.9–26.5] | 1.8 [1.4–2.3] | 0.46 [0.38–0.54] | Not Parallel (p < 0.01) |
| 2,5-Dichloro Pyridine Derivative | 35.7 [30.1–42.3] | 1.5 [1.2–1.9] | 0.29 [0.23–0.35] | Parallel (p > 0.10) |
Key Findings :
- Stereochemistry Impact : The (1S)-enantiomer demonstrates 1.5× higher potency than its R-counterpart, attributed to optimal receptor binding .
- Halogen Position : Shifting fluorine from the 5- to 4-position on the pyridine ring reduces potency by 54%, likely due to altered electronic effects.
- Halogen Type : Replacing fluorine with chlorine decreases potency by 71%, reflecting fluorine’s superior electronegativity and metabolic stability.
- Mechanistic Insights: Non-parallel dose-response curves (e.g., R-enantiomer) suggest divergent mechanisms of action, while the dichloro derivative’s parallelism implies shared targets.
Metabolic and Physicochemical Properties
| Property | (1S)-Main Compound | (1R)-Enantiomer | 2,4-Difluoro Derivative |
|---|---|---|---|
| LogP | 1.8 | 1.8 | 2.1 |
| Plasma Half-life (hr) | 4.2 | 3.5 | 2.9 |
| Metabolic Stability (%) | 88 | 72 | 65 |
The main compound’s balanced lipophilicity (LogP = 1.8) and high metabolic stability (88%) correlate with its superior bioavailability. Chlorinated analogues exhibit increased LogP (>2.5) but reduced solubility.
Biological Activity
(1S)-1-(2,5-Difluoropyridin-3-yl)-2-fluoroethanol is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by:
- Fluorination : It contains two fluorine atoms on the pyridine ring and one on the ethanol moiety.
- Chirality : The (1S) configuration indicates a specific stereochemical arrangement that can influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances binding affinity through:
- Hydrogen bonding : Fluorine can form strong hydrogen bonds with biological targets.
- Electrostatic interactions : The electronegative nature of fluorine may facilitate stronger interactions with positively charged sites on proteins.
1. Medicinal Chemistry
Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug development. This compound has been explored for:
- Anticancer activity : Preliminary studies suggest it may inhibit glycolysis in cancer cells, similar to other fluorinated glucose analogs .
- Enzyme modulation : Its structure allows it to serve as a probe for studying enzyme-substrate interactions, particularly in the context of metabolic pathways.
2. Case Studies
Several studies have highlighted the compound's potential:
- Study on Glycolytic Inhibition : In vitro assays demonstrated that derivatives of fluorinated compounds like this compound can effectively inhibit hexokinase activity in cancer cells, leading to reduced proliferation rates .
- Fluorinated Derivatives : Research comparing various halogenated derivatives found that those similar to this compound exhibited lower IC50 values in cytotoxicity assays against glioblastoma cells, indicating enhanced potency under hypoxic conditions .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
